molecular formula C9H13FN2 B1442934 3-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 1178806-40-0

3-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B1442934
CAS No.: 1178806-40-0
M. Wt: 168.21 g/mol
InChI Key: CVDJFPZPQFGRHW-UHFFFAOYSA-N
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Description

3-fluoro-1-N-propylbenzene-1,2-diamine: is a chemical compound that belongs to the class of benzene diamines. It has a molecular formula of C9H14FN3 and is known for its potential therapeutic and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-N-propylbenzene-1,2-diamine typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with a propyl group using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Group: The nitro group is reduced to an amine using hydrogen gas and a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-fluoro-1-N-propylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or amine groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Chemistry: 3-fluoro-1-N-propylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The fluorine atom in the compound enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 3-fluoro-1-N-methylbenzene-1,2-diamine
  • 3-chloro-1-N-propylbenzene-1,2-diamine
  • 3-fluoro-1-N-ethylbenzene-1,2-diamine

Comparison: 3-fluoro-1-N-propylbenzene-1,2-diamine is unique due to the presence of both a fluorine atom and a propyl group on the benzene ring. This combination imparts distinct chemical and biological properties to the compound. Compared to its analogs, the fluorine atom enhances its stability and reactivity, while the propyl group influences its solubility and interaction with biological targets .

Biological Activity

3-Fluoro-1-N-propylbenzene-1,2-diamine is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a propyl substituent on the benzene ring, may interact with various biological targets, influencing enzymatic and receptor activities. This article explores its biological activity through synthesized data, case studies, and research findings.

  • Chemical Formula : C9H12F2N2
  • Molecular Weight : 186.20 g/mol
  • Structure : The compound features a fluorine atom (F) at the meta position relative to the amine groups, which may affect its reactivity and interaction with biological systems.

The biological activity of this compound is thought to stem from its ability to form hydrogen bonds and interact with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and modulate the compound's reactivity.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially influencing signaling pathways.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antibacterial properties of this compound:

Study Type Cell Line / Organism IC50 (μM) Comments
CytotoxicityWRL-68 (liver cancer)86Moderate cytotoxic activity observed .
AntibacterialE. coli<0.25Effective against multidrug-resistant strains .

Case Studies

  • Antibacterial Activity : A recent study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Cytotoxicity Assessment : In vitro tests showed that the compound had moderate cytotoxic effects on liver cancer cell lines (IC50 = 86 μM), indicating potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Differences Biological Activity
4-Fluoro-n1-methyl-n1-propylbenzene-1,2-diamineLacks propyl groupStudied for enzyme interactions.
n1-Methyl-n1-propylbenzene-1,2-diamineLacks fluorine atomLower antibacterial activity observed .

Properties

IUPAC Name

3-fluoro-1-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJFPZPQFGRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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